

A Technical Guide to the Molecular Characteristics of 4-Hydrazinylbenzenesulfonamide Hydrochloride

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Compound of Interest

Compound Name: 4-hydrazinylbenzenesulfonamide
Hydrochloride

Cat. No.: B021676

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Introduction: **4-Hydrazinylbenzenesulfonamide hydrochloride** (CAS No: 17852-52-7) is a sulfonamide derivative of significant interest in medicinal and organic chemistry.[1][2]

Structurally, it is characterized by a hydrazine group and a sulfonamide group attached to a central benzene ring.[1][2] This compound is a critical intermediate, most notably in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Celecoxib.[1] Its hydrochloride salt form enhances aqueous solubility and stability, making it suitable for various synthetic applications.[1][2] This guide provides an in-depth overview of its molecular properties, synthesis protocols, and biological significance for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Properties

4-Hydrazinylbenzenesulfonamide hydrochloride is a functionalized aromatic hydrazine.[3] Its molecular structure, incorporating both a nucleophilic hydrazine group and a sulfonamide moiety, makes it a versatile building block for creating more complex molecules, particularly heterocyclic compounds.[4][3]

Table 1: Physicochemical and Identification Data for **4-Hydrazinylbenzenesulfonamide Hydrochloride**

Property	Value	Reference(s)
CAS Number	17852-52-7	[2][5][6]
Molecular Formula	C ₆ H ₉ N ₃ O ₂ S·HCl	[2][6]
Molecular Weight	223.68 g/mol	[5][6][7]
IUPAC Name	4-hydrazinylbenzenesulfonamide ;hydrochloride	[1][7]
Synonyms	(4-Sulfamoylphenyl)hydrazine hydrochloride, 4-SAPH.HCl	[2][5]
Appearance	White to light yellow crystalline powder	[5][6]
Melting Point	149-152 °C (lit.)	[5][6]
Water Solubility	Soluble	[5][6]
LogP	-0.99	[5]
Topological Polar Surface Area	107 Å ²	[7]
InChIKey	IKEURONJLPUALY- UHFFFAOYSA-N	[2][8]
SMILES	C1=CC(=CC=C1NN)S(=O) (=O)N.Cl	[7]

Synthesis and Experimental Protocols

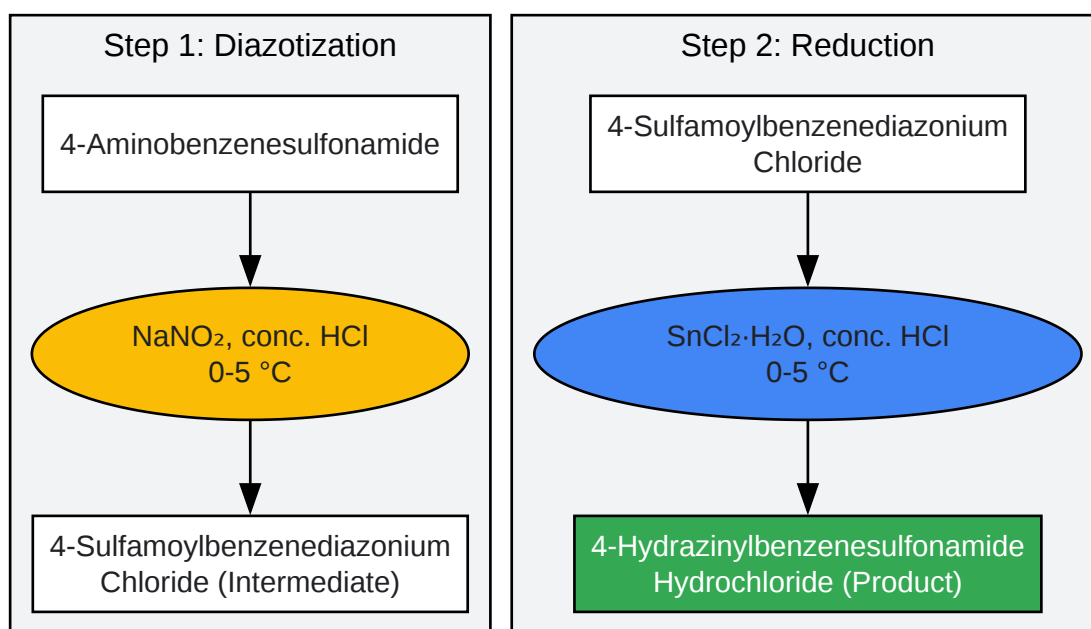
The synthesis of **4-hydrazinylbenzenesulfonamide hydrochloride** is well-documented, with the most common laboratory-scale method proceeding from 4-aminobenzenesulfonamide (sulfanilamide). An alternative industrial method utilizes p-chlorobenzenesulfonamide.

Protocol 1: Synthesis from 4-Aminobenzenesulfonamide

This classic two-step synthesis involves the diazotization of sulfanilamide followed by a reduction of the resulting diazonium salt.

Detailed Methodology:

- **Diazotization:** 20 mmol of 4-aminobenzenesulfonamide is dissolved in a mixture of 10 mL of concentrated hydrochloric acid and 20 g of crushed ice to maintain a temperature below 5°C. [1][9] A solution of 20 mmol of sodium nitrite (NaNO_2) in water is then added dropwise with vigorous stirring. [1][9] The reaction proceeds at 0-5°C until a clear solution of the 4-sulfamoylbenzenediazonium chloride intermediate is formed, typically within 30-60 minutes. [1]
- **Reduction:** The cold diazonium salt solution is then added to a stirred solution of stannous chloride ($\text{SnCl}_2 \cdot \text{H}_2\text{O}$, ~10 g) in concentrated HCl (10 mL) at 0–5°C. [1][9]
- **Isolation:** A precipitate of **4-hydrazinylbenzenesulfonamide hydrochloride** forms. The mixture is often left to stand overnight to ensure complete reduction. [1] The resulting solid is isolated by vacuum filtration, washed with cold water, and dried to yield the final product. [1][9]



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Caption: Experimental workflow for the synthesis of 4-hydrazinylbenzenesulfonamide HCl.

Protocol 2: Synthesis from p-Chlorobenzenesulfonamide

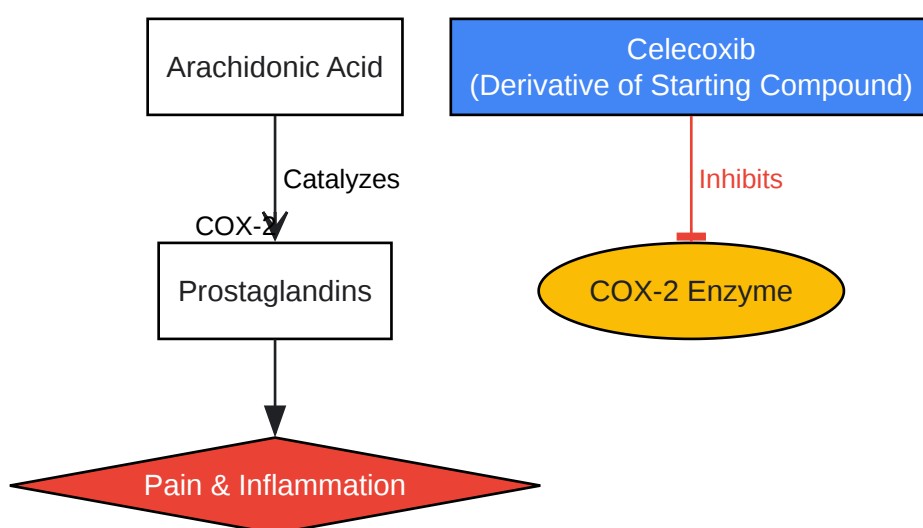
An alternative industrial method involves the reaction of p-chlorobenzenesulfonamide with hydrazine hydrate at elevated temperature (120-125°C) and pressure (0.8-1.2 MPa).^{[10][11]} This process is noted for its high yield and purity, making it suitable for large-scale production.^[10]

Biological Significance and Applications

The primary importance of **4-hydrazinylbenzenesulfonamide hydrochloride** lies in its role as a versatile precursor for a wide range of biologically active molecules.^[4]

Intermediate for NSAID Synthesis (Celecoxib)

This compound is a key starting material for the synthesis of Celecoxib, a selective COX-2 inhibitor.^{[1][4]} Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated at sites of inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.^{[12][13][14]} By inhibiting COX-2, Celecoxib reduces the synthesis of these prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.^{[15][16]} The selectivity for COX-2 over the related COX-1 isoform is a key feature, as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs.^{[13][14]}



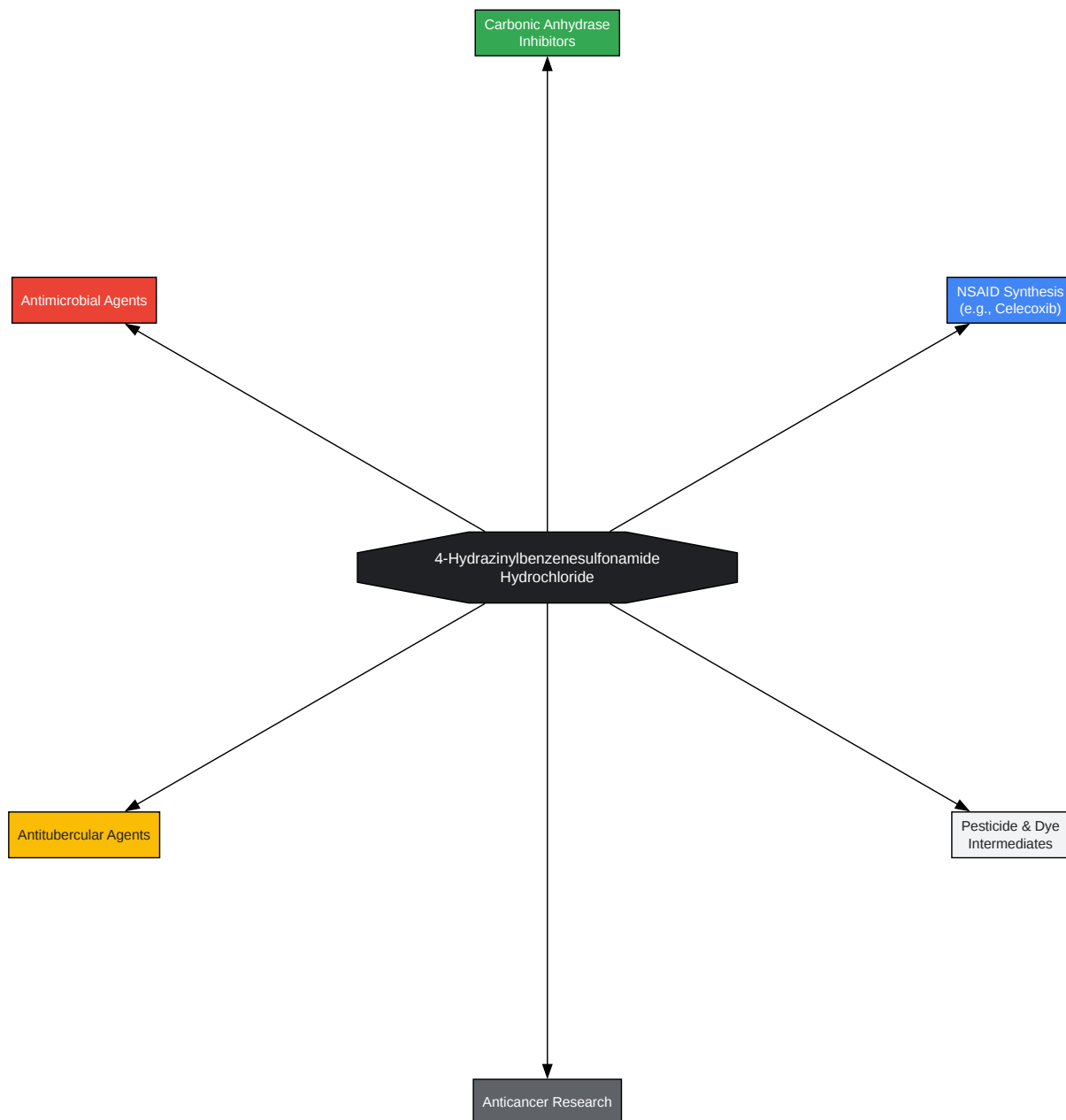
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Caption: Inhibition of the COX-2 signaling pathway by Celecoxib.

Precursor for Other Bioactive Molecules

The reactive hydrazine group is readily condensed with ketones and other carbonyl compounds to form a variety of derivatives, including hydrazones and pyrazoles, which have shown a broad spectrum of biological activities.[\[3\]](#)[\[17\]](#)

- **Carbonic Anhydrase Inhibitors:** Derivatives have been synthesized that show potent, nanomolar inhibition of human carbonic anhydrase (hCA) isoforms I and II, which are targets for glaucoma and other neurological disorders.[\[18\]](#)[\[19\]](#)
- **Antimicrobial and Antitubercular Agents:** Pyrazole derivatives have exhibited significant activity against multidrug-resistant *Mycobacterium tuberculosis*.[\[1\]](#) Other derivatives have also shown promising antimicrobial properties against various bacterial strains.[\[1\]](#)
- **Anticancer Research:** The compound itself has been submitted for evaluation by the National Cancer Institute.[\[3\]](#) Furthermore, derivatives are being investigated for their cytotoxic effects and potential as anticancer agents.[\[20\]](#)



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Caption: Key applications and research areas for derivatives of the title compound.

Analytical Characterization and Safety

Purity is typically assessed using High-Performance Liquid Chromatography (HPLC).[21]

Spectroscopic methods are used to confirm the molecular structure.

- $^1\text{H-NMR}$: The spectrum would show characteristic signals for the aromatic protons on the benzene ring, as well as exchangeable protons for the hydrazine ($-\text{NHNH}_2$) and sulfonamide ($-\text{SO}_2\text{NH}_2$) groups.
- IR Spectroscopy: Key absorption bands would be expected for N-H stretching (hydrazine and sulfonamide groups), S=O stretching (sulfonamide), and aromatic C-H and C=C vibrations.

Safety and Handling: The compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[5][7] It is also noted to be hygroscopic.[5][6] Recommended storage is in a tightly sealed container under an inert atmosphere at room temperature or refrigerated ($2-8^\circ\text{C}$).[5][6] Standard personal protective equipment should be used during handling.

Conclusion

4-Hydrazinylbenzenesulfonamide hydrochloride is a cornerstone intermediate in modern medicinal chemistry. Its well-defined molecular characteristics and reactive functional groups provide a robust platform for the synthesis of a diverse array of high-value pharmaceutical agents. A thorough understanding of its properties, synthesis, and reactivity is essential for professionals engaged in drug discovery and development, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.

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